molecular formula C29H50N2O4 B11543117 Didecyl (4-methyl-1,3-phenylene)biscarbamate CAS No. 7504-97-4

Didecyl (4-methyl-1,3-phenylene)biscarbamate

Cat. No.: B11543117
CAS No.: 7504-97-4
M. Wt: 490.7 g/mol
InChI Key: LMSIVMAYXWIHDZ-UHFFFAOYSA-N
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Description

DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE is a synthetic organic compound belonging to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by its decyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE typically involves the reaction of decylamine with 5-(decyloxycarbonylamino)-2-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the reaction . Additionally, the process may be scaled up by employing larger reaction vessels and automated systems to control temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .

Mechanism of Action

The mechanism of action of DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form stable complexes with amine groups, protecting them from unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial . The compound’s antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE is unique due to its decyl and phenyl groups, which provide distinct chemical properties compared to other carbamates. Its stability and reactivity make it suitable for various applications in chemistry, biology, and industry .

Properties

CAS No.

7504-97-4

Molecular Formula

C29H50N2O4

Molecular Weight

490.7 g/mol

IUPAC Name

decyl N-[3-(decoxycarbonylamino)-4-methylphenyl]carbamate

InChI

InChI=1S/C29H50N2O4/c1-4-6-8-10-12-14-16-18-22-34-28(32)30-26-21-20-25(3)27(24-26)31-29(33)35-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3,(H,30,32)(H,31,33)

InChI Key

LMSIVMAYXWIHDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCC

Origin of Product

United States

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